5-Lipoxygenase Inhibition in Human Neutrophils: Litreol (CI) Is 3.1-Fold More Potent Than Its Saturated Analogue (CS)
In a head-to-head comparison using isolated human neutrophils stimulated with A23187, litreol (CI; (Z)-3-(pentadec-10′-enyl)-catechol) inhibited 5-LO product formation with an IC50 of 0.26 μM, whereas its fully hydrogenated synthetic analogue CS (saturated pentadecyl side chain) required an IC50 of 0.80 μM to achieve equivalent inhibition [1]. This represents a 3.1-fold potency advantage for the naturally mono-unsaturated compound over its saturated counterpart. When exogenous arachidonic acid was supplied, the potency gap widened further: CI IC50 = 0.09 μM versus CS IC50 = 0.07 μM (approximately 1.3-fold), and the enhancement of potency upon AA addition confirmed a non-competitive inhibition mechanism for both compounds [1].
| Evidence Dimension | 5-LO product formation inhibition in intact human neutrophils (A23187-stimulated) |
|---|---|
| Target Compound Data | IC50 = 0.26 μM (CI, litreol); IC50 = 0.09 μM (with exogenous arachidonic acid) |
| Comparator Or Baseline | IC50 = 0.80 μM (CS, saturated analogue); IC50 = 0.07 μM (with exogenous arachidonic acid) |
| Quantified Difference | 3.1-fold greater potency (0.26 vs 0.80 μM) under standard stimulation; approximately 1.3-fold under AA supplementation |
| Conditions | Human neutrophils (PMNL), A23187 stimulation, isolated human recombinant 5-LO cell-based assay, Redox Biology 2025 study |
Why This Matters
For anti-inflammatory drug development programs targeting leukotriene biosynthesis, the 3.1-fold potency differential between litreol and its saturated analogue means that 67% less compound is required to achieve the same on-target effect in a cellular context, reducing potential off-target liabilities at equivalent therapeutic exposure.
- [1] Cossu AM, et al. Evaluation of molecular mechanisms of (Z)-3-(pentadec-10′-enyl)-catechol (litreol) and synthetic derivatives as inhibitors of human leukotriene biosynthesis. Redox Biol. 2025 Nov;79:103880. doi:10.1016/j.redox.2025.103880. PMID: 41043194. View Source
